

"Methyl 1,3-benzoxazole-5-carboxylate chemical properties and structure"

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Compound of Interest

Compound Name: Methyl 1,3-benzoxazole-5-carboxylate

Cat. No.: B1297898

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Methyl 1,3-Benzoxazole-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,3-benzoxazole-5-carboxylate is a heterocyclic organic compound belonging to the benzoxazole class of molecules. The benzoxazole core, a fusion of benzene and oxazole rings, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties and structure of **methyl 1,3-benzoxazole-5-carboxylate**, intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of **methyl 1,3-benzoxazole-5-carboxylate** consists of a benzoxazole ring system with a methyl carboxylate group attached at the 5-position of the benzene ring.

Structure:

Chemical Formula: $C_9H_7NO_3$

Molecular Weight: 177.16 g/mol

CAS Number: 924869-17-0

A summary of the known physical and chemical properties of **methyl 1,3-benzoxazole-5-carboxylate** is presented in Table 1. It is important to note that while some basic properties are available from commercial suppliers, detailed experimental data such as boiling point and solubility are not widely reported in the scientific literature.

Table 1: Physicochemical Properties of **Methyl 1,3-Benzoxazole-5-carboxylate**

Property	Value	Reference
Physical Form	Solid	[Vendor Data]
Melting Point	110-111 °C	[Vendor Data]
Boiling Point	Not available	
Solubility	Not available	

Spectroscopic Data

Detailed experimental spectroscopic data for **methyl 1,3-benzoxazole-5-carboxylate**, including ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, are not readily available in the public domain. For the purpose of structural elucidation and comparison, the following sections provide predicted spectral characteristics based on the known structure and data from analogous compounds.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of **methyl 1,3-benzoxazole-5-carboxylate** is expected to show distinct signals for the aromatic protons on the benzoxazole ring and the methyl protons of the ester group. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylate group and the heterocyclic ring.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the benzoxazole ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, C=N stretching of the oxazole ring, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

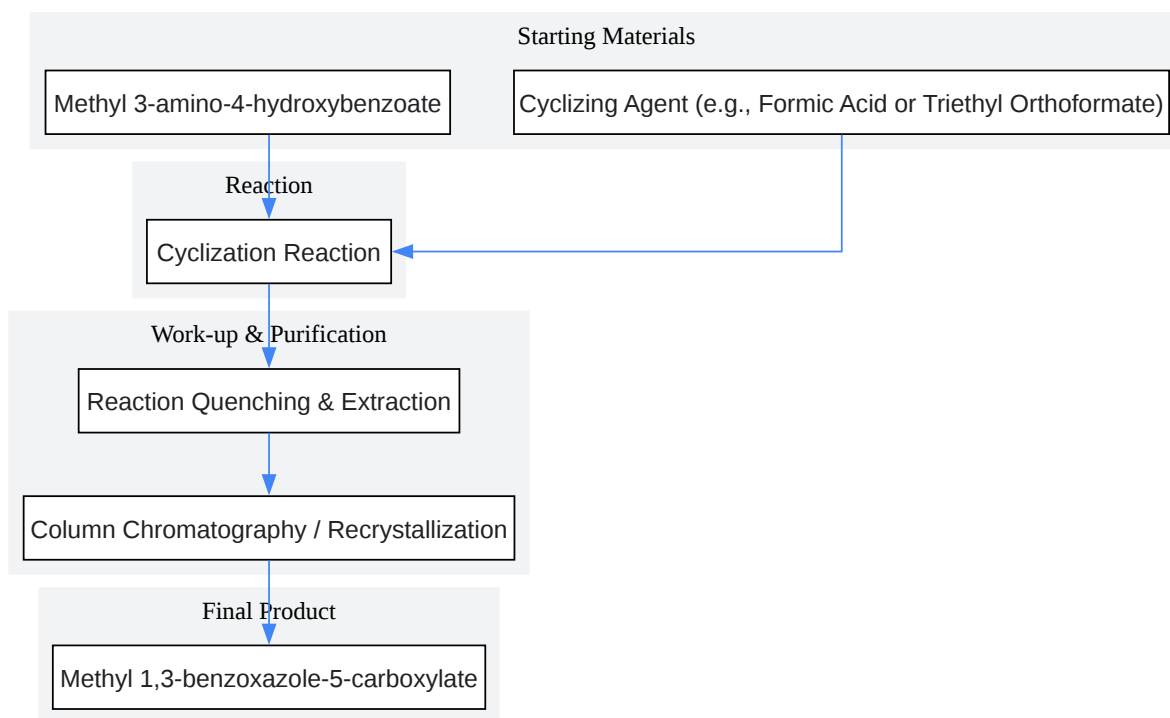
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzoxazole core and the methyl ester group.

Experimental Protocols

Detailed and verified experimental protocols for the synthesis and purification of **methyl 1,3-benzoxazole-5-carboxylate** are not extensively documented in peer-reviewed literature. However, a plausible synthetic approach can be inferred from the synthesis of related compounds, such as 2-mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, which starts from methyl 3-amino-4-hydroxybenzoate.

Proposed Synthesis Workflow

A potential synthetic route to **methyl 1,3-benzoxazole-5-carboxylate** could involve the cyclization of a suitable ortho-substituted aminophenol derivative. The following diagram illustrates a logical workflow for a potential synthesis.



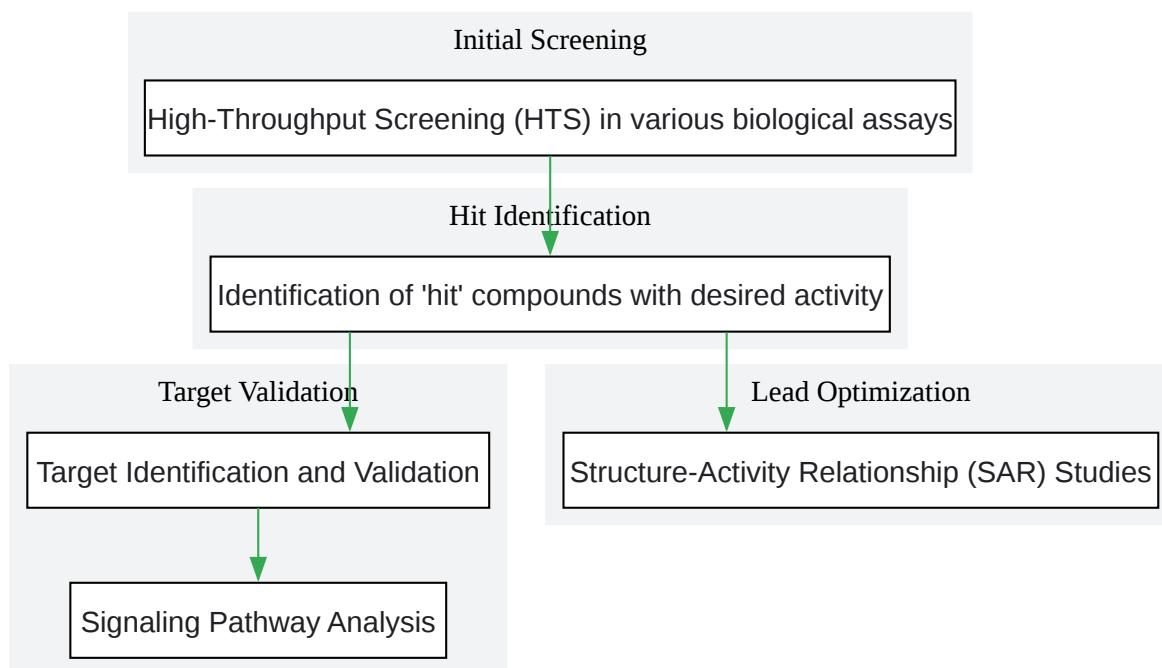
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A potential synthetic workflow for **methyl 1,3-benzoxazole-5-carboxylate**.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities or the involvement of **methyl 1,3-benzoxazole-5-carboxylate** in any signaling pathways. The broader class of benzoxazole derivatives has been reported to possess a wide range of pharmacological properties, suggesting that this compound could be a candidate for biological screening.

The general mechanism of action for many biologically active small molecules involves interaction with specific protein targets, such as enzymes or receptors, leading to the modulation of cellular signaling pathways. A logical workflow for investigating the biological activity of a novel compound like **methyl 1,3-benzoxazole-5-carboxylate** is outlined below.



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A logical workflow for the biological evaluation of a novel chemical entity.

Conclusion

Methyl 1,3-benzoxazole-5-carboxylate is a compound of interest within the versatile benzoxazole family. While its fundamental chemical identity is established, a significant gap exists in the publicly available, detailed experimental data regarding its physicochemical properties, comprehensive spectroscopic characterization, and biological activity. The information and proposed workflows presented in this guide are intended to provide a foundational resource for researchers and to stimulate further investigation into the synthesis, characterization, and potential applications of this and related benzoxazole derivatives. The

lack of extensive data highlights an opportunity for new research to contribute valuable knowledge to the field of medicinal chemistry.

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